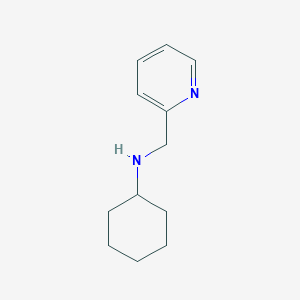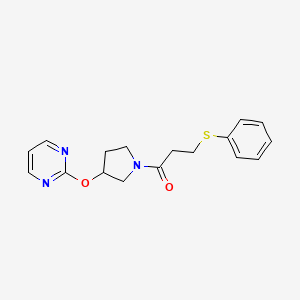
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylthio)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one, also known as PTPP, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in drug development. This molecule has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds involves intricate chemical reactions highlighting the versatility and reactivity of the pyrimidine and pyrrolidine groups. These procedures often aim at producing novel derivatives with potential biological or physical applications. For instance, the synthesis of pyrimidine derivatives based on the reactions with arylmethylidene derivatives of furan-2(3H)-ones has been explored to develop molecules with plant-growth regulatory activity, demonstrating the compound's relevance in agriculture and botany research (Aniskova, Grinev, & Yegorova, 2017).
Biological Evaluation and Applications
Several studies have been conducted to evaluate the biological activities of compounds containing the pyrimidine structure, indicating their potential in developing pharmaceuticals and antimicrobial agents. For instance, compounds synthesized from pyrimidine derivatives have shown promising antibacterial and antifungal activities, making them valuable in the search for new antimicrobial agents (Patel & Patel, 2017). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing that modifications of the pyrimidine core can lead to significant biological activities (Rahmouni et al., 2016).
Material Science Applications
The compound's structural motifs are also of interest in material science, particularly in the development of polymers and coatings with enhanced properties. For example, pyridine-containing polyimides synthesized from aromatic diamine monomers demonstrate good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Yan et al., 2011).
properties
IUPAC Name |
3-phenylsulfanyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(8-12-23-15-5-2-1-3-6-15)20-11-7-14(13-20)22-17-18-9-4-10-19-17/h1-6,9-10,14H,7-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWFCFTRLLUNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

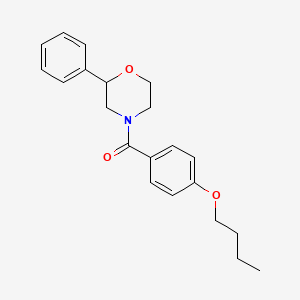
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)
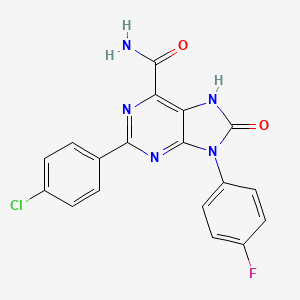
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)
![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
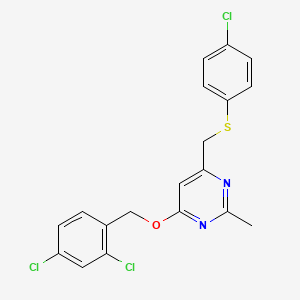
![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)
